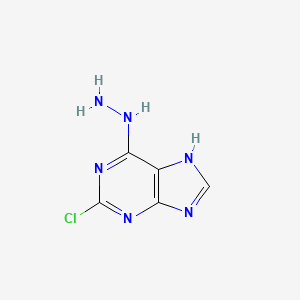
2-chloro-6-hydrazinyl-9H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-6-hydrazinyl-9H-purine is a chemical compound that is part of the purine family, which is a significant class of heterocyclic aromatic organic compounds. Purines, including this derivative, are widely studied for their potential applications in pharmaceuticals and as building blocks in organic synthesis. The compound is related to other purine derivatives that have been synthesized and analyzed for their chemical properties and reactivity.
Synthesis Analysis
The synthesis of purine hydrazinylidene derivatives, which are closely related to this compound, has been achieved through a regioselective reaction. Specifically, 2,6-dichloropurine reacts with hydrazine hydrate, followed by condensation with 1,3-dicarbonyl compounds. This method aligns with green chemistry principles, aiming to reduce the environmental impact of chemical synthesis. The regioselectivity of the chlorine substitution in the purine ring is a critical aspect of the synthesis, ensuring that the desired product is obtained with high specificity .
Molecular Structure Analysis
The molecular structure of the synthesized purine derivatives, including those similar to this compound, has been confirmed using various spectroscopic techniques. Proton and carbon nuclear magnetic resonance (1H and 13C NMR), infrared spectroscopy (IR), mass spectrometry, and elemental analysis have been employed to ascertain the structure of these compounds. The HMBC NMR technique, in particular, has been used to establish the regioselectivity of the chlorine substitution, which is crucial for understanding the reactivity and potential applications of these molecules .
Chemical Reactions Analysis
The chemical reactivity of related purine derivatives has been studied under various conditions. For instance, 2-amino-9-benzyl-6-chloro-9H-purine undergoes hydrolysis in the presence of DABCO when refluxed in water, leading to a dihydro-oxo product. Additionally, this compound reacts with hydroxide ions at room temperature or with an alcohol and potassium carbonate at elevated temperatures to yield alkoxy-substituted purines. These reactions are catalyzed by DABCO, demonstrating the compound's reactivity towards nucleophilic substitution and its potential for further functionalization .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not detailed in the provided papers, the properties of similar purine derivatives can be inferred. Typically, purine compounds exhibit a range of solubilities in different solvents, which can be manipulated through functional group modifications. The stability of these compounds under various conditions, such as temperature and pH, is also an important consideration for their practical applications. The reactivity towards hydrolysis and alcoholysis indicates that these purine derivatives can be used to synthesize a variety of other compounds with potential biological activity .
科学的研究の応用
Synthesis and Chemical Properties
2-chloro-6-hydrazinyl-9H-purine serves as a versatile intermediate in the synthesis of various biologically active compounds. For example, it has been used in the regioselective synthesis of purine hydrazinylidene derivatives, showcasing its utility in creating compounds with potential applications in medicinal chemistry (Kapadiya et al., 2019). This process illustrates the compound's role in facilitating the development of new chemical entities that could be explored for various therapeutic uses.
Biological Activity
This compound derivatives have been explored for their antimicrobial properties, particularly against Mycobacterium tuberculosis. One study highlighted the synthesis and screening of purine derivatives for activity against M. tuberculosis, with certain compounds showing promising results as potential antituberculosis drugs (Bakkestuen et al., 2005). This research demonstrates the compound's relevance in addressing global health challenges, such as tuberculosis, by serving as a foundation for developing new antimycobacterial agents.
Pharmaceutical Development
In the context of drug discovery, this compound is a key precursor in the synthesis of A2B adenosine receptor agonists. These agonists have therapeutic potential, and their development involves modifying the purine nucleus to enhance selectivity and potency (Baraldi et al., 2007). This area of research is crucial for expanding our understanding of receptor biology and developing drugs that can precisely target specific pathways involved in diseases.
Antioxidant and Anti-inflammatory Properties
Studies on derivatives of this compound have also investigated their potential antioxidant and anti-inflammatory activities. For instance, compounds derived from this compound have been evaluated for their ability to inhibit lipid peroxidation and enzyme activity related to inflammation, demonstrating moderate antiproliferative activity and highlighting the compound's potential in developing treatments for inflammatory conditions (Thalassitis et al., 2014).
作用機序
Mode of Action
As a purine derivative, it may interact with its targets by mimicking the structure of natural purines, thereby interfering with their normal function .
Biochemical Pathways
The biochemical pathways affected by 2-chloro-6-hydrazinyl-9H-purine are not well-documented. Given its structural similarity to other purines, it may potentially affect pathways involving purine metabolism. More research is needed to confirm this .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which it reaches its target site of action .
Result of Action
As a purine derivative, it may potentially interfere with DNA replication, RNA transcription, or protein synthesis, but more research is needed to confirm these effects .
特性
IUPAC Name |
(2-chloro-7H-purin-6-yl)hydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN6/c6-5-10-3-2(8-1-9-3)4(11-5)12-7/h1H,7H2,(H2,8,9,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCFNQRYMMJROEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC(=N2)Cl)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40968877 |
Source


|
| Record name | 2-Chloro-6-hydrazinyl-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40968877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5404-88-6 |
Source


|
| Record name | 5404-88-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7357 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-6-hydrazinyl-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40968877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine](/img/structure/B1297769.png)





![4-[2-(2-Hydroxyethoxy)ethyl]morpholine](/img/structure/B1297784.png)


